molecular formula C20H25F3N4 B1401820 Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-37-4

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401820
CAS No.: 1311279-37-4
M. Wt: 378.4 g/mol
InChI Key: VCYPZILDYIIXRW-UHFFFAOYSA-N
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Description

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is an intriguing compound known for its multifaceted applications in various fields of science and industry. This compound exhibits unique chemical properties that make it a subject of interest for researchers and professionals alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step processes. A common synthetic route includes:

  • Formation of the Piperazine Derivative: : Starting with the precursor 4-methyl-piperazine, methylation occurs at the nitrogen atom to introduce a methyl group.

  • Aromatic Substitution: : The 4-methyl-piperazin-1-ylmethyl derivative is then subjected to aromatic substitution with a 4-trifluoromethyl-2-chloropyridine compound under basic conditions.

  • Dimethylation: : Lastly, the compound undergoes dimethylation at the amino group to yield the final product.

Industrial Production Methods

Industrial production methods of this compound may involve continuous flow synthesis, which enhances efficiency and yield. The reagents are passed through a series of reactors, where temperature, pressure, and reaction time are precisely controlled to optimize the production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is known to undergo several types of chemical reactions, including:

  • Oxidation: : Can be oxidized under mild conditions to form N-oxides.

  • Reduction: : Reduction can lead to the removal of the trifluoromethyl group or reduction of the pyridine ring.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions are feasible due to the presence of the aromatic and pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogens (like Cl₂ or Br₂) or alkylating agents under specific catalysts.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : De-trifluoromethylated or reduced pyridine derivatives.

  • Substitution: : Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive sites.

Biology

Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has been studied for its potential as a ligand in biochemical assays. It can bind to certain proteins, enabling the study of protein-ligand interactions.

Medicine

While not widely used in clinical settings, its structural analogs have shown potential in drug discovery, particularly in targeting neurological receptors.

Industry

In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including certain dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its trifluoromethyl and piperazine groups enable it to fit into specific active sites, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-{6-[4-(4-ethyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

  • Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-fluoromethyl-pyridin-2-yl}-amine

Highlights of Its Uniqueness

  • The specific configuration of the trifluoromethyl and piperazine groups in Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine gives it unique binding properties.

  • The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, distinguishing it from its analogs.

So, there we have it: a thorough look into the compound this compound. Quite a molecular marvel, wouldn't you agree?

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-15(5-7-16)14-27-10-8-26(3)9-11-27/h4-7,12-13H,8-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZILDYIIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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